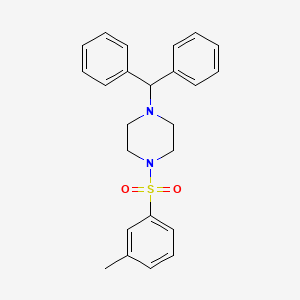

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-benzhydryl-4-(3-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S/c1-20-9-8-14-23(19-20)29(27,28)26-17-15-25(16-18-26)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRJUFLFWZOQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoinformatic Insights for 1 Benzhydryl 4 M Tolylsulfonyl Piperazine

Retrosynthetic Analysis and Strategic Disconnections for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, readily available precursors. For 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, the analysis identifies two primary strategic disconnections based on the most feasible bond formations.

The first and most apparent disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This bond is reliably formed through a nucleophilic substitution reaction. This disconnection leads to two key synthons: the nucleophilic 1-benzhydrylpiperazine (B193184) and an electrophilic m-toluenesulfonyl synthon. These correspond to the real-world reagents 1-benzhydrylpiperazine and m-toluenesulfonyl chloride. tandfonline.com

The second disconnection targets the carbon-nitrogen (C-N) bond between the benzhydryl group and the piperazine (B1678402) ring. This bond is typically formed via an N-alkylation reaction, a common method for preparing N-substituted piperazine derivatives. mdpi.com This step breaks down the 1-benzhydrylpiperazine intermediate into piperazine itself and an electrophilic benzhydryl synthon, which can be sourced from a benzhydryl halide such as benzhydryl chloride or bromide. tandfonline.comijpsr.com

This two-step disconnection strategy simplifies the synthesis to a convergent pathway starting from three commercially available materials: piperazine, a benzhydryl halide, and m-toluenesulfonyl chloride.

Detailed Synthetic Pathways and Reaction Optimization for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

The synthesis of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine is efficiently achieved through a two-step sequence involving the preparation of a key intermediate followed by the formation of the final sulfonamide.

The final step in the synthetic pathway is the formation of the sulfonamide linkage via a nucleophilic substitution reaction. This involves the reaction of the key intermediate, 1-benzhydrylpiperazine, with m-toluenesulfonyl chloride. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. tandfonline.com

To facilitate this reaction and neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic organic base is required. masterorganicchemistry.com Triethylamine (B128534) is commonly employed for this purpose. tandfonline.com The reaction is typically carried out in an inert aprotic solvent, with dichloromethane (B109758) being a frequent choice due to its ability to dissolve the reactants and its ease of removal. ijpsr.comresearchgate.net The reaction is often initiated at a reduced temperature (0–5 °C) to control the initial exothermic reaction, after which it is allowed to proceed at room temperature for several hours to ensure completion. tandfonline.com

| Parameter | Description | Common Conditions/Reagents | Reference |

|---|---|---|---|

| Nucleophile | The piperazine-containing starting material. | 1-Benzhydrylpiperazine | tandfonline.com |

| Electrophile | The sulfonylating agent. | m-Toluenesulfonyl chloride | |

| Base | Neutralizes HCl byproduct. | Triethylamine | tandfonline.comresearchgate.net |

| Solvent | Provides the reaction medium. | Dichloromethane (DCM) | ijpsr.com |

| Temperature | Reaction temperature profile. | 0–5 °C initially, then room temperature | tandfonline.com |

| Duration | Typical reaction time. | 5–6 hours | tandfonline.com |

The crucial intermediate, 1-benzhydrylpiperazine, is synthesized via N-alkylation of piperazine. mdpi.com This reaction is a nucleophilic substitution where one of the secondary amines of piperazine attacks the electrophilic carbon of a benzhydryl halide, typically benzhydryl chloride. ijpsr.comtandfonline.com To prevent the undesired dialkylation product where both nitrogen atoms of piperazine react, an excess of piperazine is sometimes used. mdpi.com

The reaction requires a base to neutralize the hydrogen halide formed. Anhydrous potassium carbonate is a standard choice for this purpose. ijpsr.comtandfonline.com The synthesis is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at an elevated temperature, often around 80 °C, to drive the reaction to completion. tandfonline.comtandfonline.comijpsr.com

| Parameter | Description | Common Conditions/Reagents | Reference |

|---|---|---|---|

| Nucleophile | The starting amine. | Piperazine | tandfonline.comijpsr.com |

| Electrophile | The alkylating agent. | Benzhydryl chloride | tandfonline.comijpsr.com |

| Base | Neutralizes HX byproduct. | Anhydrous Potassium Carbonate (K₂CO₃) | ijpsr.comtandfonline.com |

| Solvent | Provides the reaction medium. | Dimethylformamide (DMF) | tandfonline.comtandfonline.com |

| Temperature | Reaction temperature. | 80 °C | tandfonline.com |

| Duration | Typical reaction time. | 8–12 hours | tandfonline.comijpsr.com |

Purification and Isolation Techniques for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

High purity of the final compound is essential for accurate characterization and subsequent applications. uniba.sk The purification process for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine typically begins after the reaction is complete, as monitored by thin-layer chromatography (TLC). tandfonline.com

The initial workup involves removing the solvent under reduced pressure. The resulting residue is then subjected to a liquid-liquid extraction, typically using a combination of water and a water-immiscible organic solvent like ethyl acetate. tandfonline.com This step serves to remove water-soluble byproducts, such as triethylamine hydrochloride. The organic layer is then washed with brine, dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo. nih.gov

For final purification, column chromatography is the most effective method. nih.gov The crude product is adsorbed onto silica (B1680970) gel and eluted with a non-polar/polar solvent system, such as a mixture of hexanes and ethyl acetate. nih.gov The polarity of the eluent is optimized to effectively separate the desired product from any unreacted starting materials or non-polar impurities. teledynelabs.com Fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, often as a solid. nih.gov

Computational Chemistry Approaches to 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine Synthesis Design

Computational chemistry has become an indispensable tool in modern organic synthesis and drug design, offering insights that can guide and optimize synthetic strategies. rsc.orgrsc.org For a target like 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, computational methods can be applied at various stages.

Quantum chemical computations, such as those using Density Functional Theory (DFT), can be employed to model the reactants, transition states, and products of the key synthetic steps. researchgate.net This allows for the calculation of reaction profiles, which can help predict the feasibility of a proposed synthetic route and identify potential energy barriers. rsc.org Such calculations can rationalize reaction outcomes and inform the optimization of conditions like temperature and catalyst choice. rsc.org

Advanced Structural Elucidation and Conformational Analysis of 1 Benzhydryl 4 M Tolylsulfonyl Piperazine

Spectroscopic Characterization Techniques for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

In the ¹H NMR spectrum, the benzhydryl group is expected to show a characteristic singlet for the methine proton (-CH) at approximately 4.3 ppm. nih.govnih.gov The two phenyl rings of this group typically produce a series of multiplets in the aromatic region, between 7.1 and 7.4 ppm. nih.govnih.gov The protons on the piperazine (B1678402) ring are expected to appear as two distinct broad signals, corresponding to the two sets of methylene (B1212753) (-CH₂) groups, likely in the regions of 2.3-2.5 ppm and 3.0-3.3 ppm. nih.govnih.gov The m-tolyl group would introduce a characteristic singlet for its methyl (-CH₃) protons around 2.4 ppm and a distinct set of multiplets in the aromatic region corresponding to the four protons on the substituted benzene (B151609) ring.

The ¹³C NMR spectrum would corroborate this structure. The piperazine ring carbons would be expected to show signals around 46 ppm and 50 ppm. nih.gov The benzhydryl methine carbon would appear near 74-75 ppm, with the associated aromatic carbons resonating in the 126-143 ppm range. nih.gov The carbons of the m-tolyl group would add to the aromatic region, with the methyl carbon appearing distinctly upfield, typically around 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Benzhydryl | -CH | ~ 4.3 (singlet) | ~ 74.5 |

| Benzhydryl | Phenyl | ~ 7.1 - 7.4 (multiplet) | ~ 126 - 142 |

| Piperazine | -CH₂ (adjacent to CH) | ~ 2.4 (broad signal) | ~ 50.5 |

| Piperazine | -CH₂ (adjacent to SO₂) | ~ 3.2 (broad signal) | ~ 46.0 |

| m-Tolyl | Aromatic | Multiplets in aromatic region | Signals in aromatic region |

Note: Predicted values are based on data from analogous compounds and standard chemical shift ranges.

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine by measuring the absorption of infrared radiation at specific vibrational frequencies. Data from the analogous compound 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine shows characteristic absorption bands that are expected to be present in the target molecule. nih.gov

Key vibrational bands include strong asymmetric and symmetric stretching of the sulfonyl (S=O) group, which are hallmarks of a sulfonamide. These typically appear in the ranges of 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are expected in the 3100-2850 cm⁻¹ region. nih.gov Additionally, C-N bond stretching from the piperazine ring and C-S bond stretching would also be present.

Table 2: Expected Characteristic FTIR Absorption Bands for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric S=O Stretch | Sulfonamide | 1350 - 1320 |

| Symmetric S=O Stretch | Sulfonamide | 1160 - 1140 |

| C-H Stretch (Aromatic) | Phenyl, Tolyl | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Piperazine, Benzhydryl CH, Tolyl CH₃ | 3000 - 2850 |

Note: Frequencies are based on data from 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine and standard correlation tables. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, as well as to gain structural information from its fragmentation patterns. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 423.18 Da.

The most characteristic fragmentation pathway for benzhydrylpiperazine derivatives involves the cleavage of the benzylic C-N bond, leading to the formation of the highly stable diphenylmethyl cation (benzhydryl cation) at a mass-to-charge ratio (m/z) of 167. nih.govnist.gov This fragment is often the base peak in the mass spectrum. Other fragments would arise from the cleavage of the piperazine ring and the loss of the tolylsulfonyl group. Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of the compound in complex mixtures. sielc.com

Table 3: Predicted Key Mass Spectrometry Fragments for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₂₄H₂₇N₂O₂S⁺ | ~ 423 |

| [C₁₃H₁₁]⁺ | Benzhydryl cation | 167 |

| [C₁₁H₁₆N₂SO₂]⁺ | [M - C₁₃H₁₁]⁺ | 256 |

X-ray Crystallographic Analysis of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine and its Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While the crystal structure for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine itself is not published, numerous studies on closely related derivatives, such as 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine and 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, consistently demonstrate key structural features that can be extrapolated to the target compound. nih.govresearchgate.net

These studies universally show that the piperazine ring adopts a stable chair conformation. nih.govresearchgate.net The geometry around the sulfur atom of the sulfonyl group is consistently found to be a distorted tetrahedron. nih.govresearchgate.net The bulky benzhydryl and substituted phenylsulfonyl groups are attached to the nitrogen atoms of the piperazine ring, typically in equatorial positions to minimize steric hindrance. nih.gov The dihedral angles between the various aromatic rings are also determined, providing a complete picture of the molecule's three-dimensional shape.

Table 4: Representative Crystal Data for Analogous Benzhydryl-Sulfonyl-Piperazine Derivatives

| Compound | Formula | Crystal System | Space Group | Key Findings |

|---|---|---|---|---|

| 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine researchgate.net | C₂₄H₂₆N₂O₂S | Monoclinic | P2₁/c | Piperazine in chair conformation; distorted tetrahedral sulfur geometry. |

| 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine nih.gov | C₂₃H₂₃ClN₂O₂S | Monoclinic | P2₁/c | Piperazine in chair conformation; sulfonyl and benzhydryl groups are equatorial. |

| 1-Benzenesulfonyl-4-benzhydryl-piperazine | C₂₃H₂₄N₂O₂S | Monoclinic | P2₁/c | Piperazine in chair conformation; distorted tetrahedral sulfur geometry. |

Conformational Preferences and Dynamic Behavior of the Piperazine Ring in 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

The conformational landscape of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine is dominated by the piperazine ring, which, as confirmed by X-ray studies of its analogs, strongly prefers a chair conformation. nih.govresearchgate.net This preference is a consequence of minimizing both angular and torsional strain within the six-membered ring.

The chair conformation is quantitatively described by Cremer and Pople puckering parameters. For instance, in 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, the parameters Q_T = 0.5977 Å, θ = 3.07°, and φ = 198° confirm a slightly distorted chair form. nih.gov The large benzhydryl and tolylsulfonyl substituents are expected to occupy the more sterically favorable equatorial positions on the piperazine ring. nih.gov This arrangement minimizes 1,3-diaxial interactions, which would destabilize the molecule.

The dynamic behavior of the piperazine ring involves processes such as chair-to-chair ring inversion. However, the presence of the large N-substituents may create a significant energy barrier for this inversion. Another dynamic process observed in related N-acyl and N-sulfonyl piperazines is the restricted rotation around the N-S bond, which can lead to the existence of different rotational conformers (rotamers) that may be observable by dynamic NMR techniques at low temperatures. beilstein-journals.org

Molecular Modeling and Quantum Chemical Calculations for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine Structure

Molecular modeling and quantum chemical calculations serve as powerful complementary tools to experimental methods. These computational approaches can be used to predict the geometry, conformational energies, and electronic properties of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine.

Structure-based molecular modeling has been successfully employed to study the interactions of the 1-benzhydryl piperazine scaffold in biological systems. mdpi.comnih.gov For structural elucidation, methods like Density Functional Theory (DFT) can be used to:

Optimize the molecular geometry to find the lowest energy conformation.

Predict NMR chemical shifts and vibrational frequencies, allowing for direct comparison with experimental spectroscopic data.

Calculate the energy barriers for conformational changes, such as piperazine ring inversion and rotation around the N-S bond.

Analyze the electronic structure, including molecular orbital distributions and electrostatic potential, to understand the molecule's reactivity and intermolecular interactions.

These computational studies can validate the chair conformation of the piperazine ring with equatorial substituents as the most stable structure and provide a deeper understanding of the subtle structural effects induced by the meta-methyl group on the tolylsulfonyl moiety.

Mechanistic Investigations of 1 Benzhydryl 4 M Tolylsulfonyl Piperazine at the Molecular and Cellular Level

Intracellular Signaling Pathway Modulation by 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

Proteomic Analysis of Cellular Responses

The comprehensive cellular response to treatment with 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine has not yet been fully elucidated through large-scale proteomic studies. However, the application of quantitative proteomics is a critical next step in understanding the compound's mechanism of action. This technique allows for the global identification and quantification of proteins, providing a snapshot of the cellular state following drug exposure. nih.govnih.gov

Methodologies such as label-free quantification (LFQ) are employed to analyze proteomic profiles and identify differentially expressed proteins and their associated signaling pathways. nih.govresearchgate.net In typical studies investigating cellular responses to chemical stressors, researchers compare the proteomes of treated cells against untreated controls. researchgate.net Changes in protein abundance can reveal the upregulation or downregulation of specific biological processes. For instance, proteomic analysis can uncover the activation of stress-response pathways, such as the unfolded protein response (UPR) within the endoplasmic reticulum, or alterations in metabolic pathways like glutathione (B108866) synthesis. nih.govresearchgate.net By identifying the proteins that are significantly altered upon treatment with 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, researchers can generate new hypotheses about its molecular targets and downstream effects, guiding further mechanistic investigations. researchgate.net

Cellular Phenotypic Changes Induced by 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in vitro

The in vitro cytotoxic and anti-proliferative effects of benzhydryl-piperazine derivatives have been evaluated across various human cancer cell lines. A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govmdpi.com This colorimetric assay measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells. mdpi.comnih.gov

Studies on a series of structurally related 1-benzhydryl-sulfonyl-piperazine derivatives have demonstrated their efficacy in inhibiting the proliferation of the MDA-MB-231 human breast cancer cell line. researchgate.net The inhibitory activity is influenced by the nature of the substituent on the sulfonyl group. For example, compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine showed significant inhibitory activity against MDA-MB-231 cells. researchgate.net The anti-proliferative potential of piperazine (B1678402) analogues has been noted in numerous studies, with activities observed against colon, prostate, breast, lung, and leukemia tumor cell lines. nih.gov

Table 1: Inhibitory Activity of 1-Benzhydryl-sulfonyl-piperazine Derivatives on MDA-MB-231 Cell Proliferation

Data represents the percentage of cell proliferation inhibition at a concentration of 10 µM.

| Compound | Substituent on Benzenesulfonyl Group | % Inhibition (at 10 µM) | P-value |

|---|---|---|---|

| Derivative 7a | -H | 15 ± 0.0057 | 0.0057 |

| Derivative 7b | -CH3 | 10 ± 0.0086 | 0.0086 |

| Derivative 7c | -Cl | 1 ± 0.8673 | 0.8673 |

| Derivative 7d | -C(CH3)3 | 40 ± 0.0057 | 0.0057 |

| Derivative 7e | -N(CH3)2 | 30 ± 0.0057 | 0.0057 |

Piperazine derivatives have been shown to exert their anti-cancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. nih.gov For instance, certain piperazine-containing compounds have been reported to induce apoptosis in U937 cells. nih.gov The investigation of apoptosis often involves techniques like flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining, which can distinguish between viable, early apoptotic, and late apoptotic cells. mdpi.com

Furthermore, many cytotoxic agents, including those with piperazine scaffolds, can cause cell cycle arrest at specific phases. nih.gov Flow cytometric analysis of DNA content is commonly used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies on related compounds have demonstrated the ability to induce cell cycle arrest, often at the G2/M phase, thereby preventing mitosis and cell division. nih.govresearchgate.net For example, a sulfonyl piperazine-integrated triazole conjugate was found to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phases in BT-474 breast cancer cells. nih.gov These findings suggest that a potential mechanism of action for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine could involve the disruption of cell cycle progression and the activation of apoptotic pathways.

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. mdpi.com The impact of 1-benzhydryl-piperazine derivatives on these processes has been a subject of investigation. In vitro assays, such as the transmembrane (or Boyden chamber) assay and cell exclusion zone (or wound healing) assays, are standard methods to evaluate cell migration and invasion. nih.govmdpi.com For invasion assays, the porous membrane of the chamber is typically coated with an extracellular matrix (ECM) component like Matrigel to simulate a biological barrier. mdpi.com

Research on 1-benzhydryl-piperazine-based histone deacetylase (HDAC) inhibitors has demonstrated their capacity to mediate anti-migratory and anti-invasive activities in breast cancer cell lines, including MDA-MB-231 and MCF-7. nih.gov These findings indicate that compounds containing the 1-benzhydryl-piperazine scaffold can interfere with the cellular machinery responsible for cell motility and invasion, highlighting a potential therapeutic application in preventing cancer metastasis.

Biophysical Characterization of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine Interactions

The three-dimensional structure and conformational properties of a molecule are crucial for its biological activity. While specific biophysical data for the m-tolyl isomer is not widely published, a detailed structural analysis has been performed on the closely related compound, 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine (the p-tolyl isomer), using X-ray crystallography. researchgate.net

This analysis revealed that the piperazine ring adopts a stable chair conformation. The geometry around the sulfur atom of the sulfonyl group is a distorted tetrahedron. researchgate.net This specific spatial arrangement of the benzhydryl and tolylsulfonyl groups dictates how the molecule can interact with biological targets. The structural rigidity and conformation of the piperazine ring, along with the orientation of the bulky aromatic substituents, are key determinants of the molecule's binding affinity and selectivity for its protein partners. Such crystallographic studies provide foundational knowledge for understanding structure-activity relationships and for the rational design of more potent derivatives. researchgate.net

Structure Activity Relationship Sar Studies of 1 Benzhydryl 4 M Tolylsulfonyl Piperazine Analogs

Systematic Structural Modifications of the 1-Benzhydryl Moiety and Impact on Activity

The 1-benzhydryl group, characterized by its two phenyl rings attached to a single carbon, serves as a crucial, bulky lipophilic component that significantly influences the interaction of these molecules with their biological targets. mdpi.com SAR studies have demonstrated that modifications to this moiety can profoundly impact biological activity.

One common modification involves the introduction of substituents onto the phenyl rings. For instance, in a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids designed as antimycobacterial agents, the replacement of the hydrogen atoms on both phenyl rings with fluorine atoms at the para-positions to yield a 1-(bis(4-fluorophenyl)methyl)piperazine core was investigated. nih.govresearchgate.net This substitution, which alters the electronic properties and lipophilicity of the benzhydryl group, was explored to enhance activity. However, in the context of certain nitrobenzenesulfonamide hybrids, this specific modification did not lead to an improvement in antitubercular activity. researchgate.net

The following table summarizes the impact of substituting the benzhydryl moiety on the antimycobacterial activity of a 2,4-dinitrophenylsulfonyl)piperazine derivative.

| Compound ID | R (Benzhydryl Moiety) | Linker | Sulfonyl Moiety | MIC (μg/mL) against M. tuberculosis H37Rv |

| 7a | -H | (none) | 2,4-dinitro | 1.56 |

| 7d | -F | (none) | 2,4-dinitro | >25 |

Data sourced from Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. nih.gov

Variations of the Sulfonyl Group and their Contribution to Biological Activity

The arylsulfonyl group at the N4 position of the piperazine (B1678402) ring is a key determinant of the molecule's electronic and conformational properties, and its variation offers a direct route to modulate biological activity. The nature and position of substituents on the phenyl ring of the sulfonyl moiety can lead to significant changes in potency.

In the development of antimycobacterial agents, various nitro-substituted benzene (B151609) sulfonyl chlorides were reacted with a 1-benzhydryl piperazine core. nih.gov The position and number of nitro groups—a strong electron-withdrawing group—were found to be critical.

2,4-Dinitrophenylsulfonyl: The analog featuring a 2,4-dinitrophenylsulfonyl group (Compound 7a ) demonstrated the most potent activity against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. nih.gov

2-Nitrophenylsulfonyl and 4-Nitrophenylsulfonyl: In contrast, analogs with a single nitro group at either the ortho- (Compound 7b ) or para- (Compound 7c ) position were found to be inactive, with MIC values greater than 25 μg/mL. nih.gov

This suggests that the electronic effect and the substitution pattern of the sulfonyl moiety are crucial for the antimycobacterial activity of this class of compounds. The presence of two nitro groups drastically enhances the activity compared to a single nitro group or an unsubstituted phenyl ring. Further studies on related sulfonyl piperazine inhibitors have also highlighted the importance of substitution on the phenyl ring, with chloro substituents also enhancing activity in other series. nih.gov

The table below illustrates the effect of varying the sulfonyl group on antimycobacterial activity.

| Compound ID | Benzhydryl Moiety | Sulfonyl Moiety | MIC (μg/mL) against M. tuberculosis H37Rv |

| 7a | 1-benzhydryl | 2,4-dinitrophenylsulfonyl | 1.56 |

| 7b | 1-benzhydryl | 2-nitrophenylsulfonyl | >25 |

| 7c | 1-benzhydryl | 4-nitrophenylsulfonyl | >25 |

Data sourced from Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. nih.gov

Derivatization of the Piperazine Core: Conformational and Pharmacophoric Implications

Conformational Analysis: X-ray crystallography studies of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine and 1-benzhydryl-4-methanesulfonyl-piperazine have confirmed that the piperazine ring adopts a stable chair conformation. researchgate.netresearchgate.net This is the generally preferred, lower-energy conformation for piperazine derivatives. rsc.org However, the conformational flexibility of the piperazine ring should not be underestimated, as the presence of bulky substituents can lead to other conformations, such as a twist-boat form, to alleviate steric strain. semanticscholar.orgrsc.org The specific conformation adopted is crucial as it dictates the spatial orientation of the key pharmacophoric groups—the benzhydryl and sulfonyl moieties—and thus their interaction with receptor binding sites. nih.gov

Pharmacophoric Implications: The piperazine scaffold is a versatile linker that can be readily modified. researchgate.net In many drug discovery programs, the piperazine ring is not substituted on its carbon atoms, but rather at the N1 and N4 positions. rsc.org Derivatization at the N4 position, occupied by the m-tolylsulfonyl group in the parent compound, is a common strategy. Introducing linkers, such as amino acids, between the piperazine nitrogen and the sulfonyl moiety has been explored. nih.gov This strategy aims to introduce new interaction points or to optimize the spacing and orientation of the terminal groups. However, in the case of certain antimycobacterial hybrids, the direct impact of an amino acid linker was not observed to improve activity, suggesting that a direct connection of the sulfonyl group to the piperazine ring is optimal in that series. nih.gov The introduction of chiral centers on the piperazine ring itself is another strategy to explore the stereochemical requirements of the target binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For piperazine derivatives, QSAR studies have been instrumental in identifying key physicochemical and structural properties that drive their therapeutic effects. mdpi.comresearchgate.net

While specific QSAR models for 1-benzhydryl-4-(m-tolylsulfonyl)piperazine were not found, studies on closely related benzhydrylpiperazine analogs provide significant insights. For a series of benzhydrylpiperazine δ opioid receptor agonists, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were performed. nih.gov

CoMFA and CoMSIA Models: These models successfully correlated the steric and electrostatic fields of the molecules with their binding affinity. The models showed good statistical significance and predictive capability, indicating their usefulness in forecasting the activity of new analogs. nih.gov

Key Interactions: The QSAR models, combined with molecular docking, revealed that hydrogen bond and hydrophobic interactions were the primary forces governing ligand-receptor binding. nih.gov

In another QSAR study on 1-benzhydryl-piperazine derivatives with affinity for 5-HT receptors, various molecular descriptors were used to build a model that could predict the binding affinity. researchgate.net General QSAR studies on broader classes of piperazine derivatives have identified descriptors such as electrostatic and steric factors, molar refractivity, aqueous solubility, and topological polar surface area as being significantly correlated with biological activity. mdpi.comnih.gov These findings suggest that for the 1-benzhydryl-4-(m-tolylsulfonyl)piperazine class, a balance of lipophilicity (from the benzhydryl group), specific electronic properties (from the sulfonyl moiety), and the potential for hydrogen bonding are critical for activity.

Rational Design and Synthesis of Novel Analogs Based on SAR Insights

The insights gained from SAR and QSAR studies provide a foundation for the rational design and synthesis of novel, potentially more potent and selective analogs. nih.gov The overarching goal is to combine favorable structural features while minimizing those associated with inactivity or adverse effects. nih.govnih.gov

Design Strategy: A common strategy involves a hybridization approach, where known pharmacophores are combined into a single molecule. nih.gov For example, the design of benzhydrylpiperazine-based inhibitors often involves three key components:

A surface recognition group: The 1-benzhydrylpiperazine (B193184) moiety, chosen for its favorable interactions with hydrophobic surface pockets of target proteins. mdpi.comnih.gov

A linker: This can be a simple bond or a more complex chain used to achieve the optimal distance and geometry between the other two components.

A pharmacophore or zinc-binding group: In the case of the parent compound, this is the m-tolylsulfonyl moiety, which can be systematically modified based on SAR data.

Synthesis and Application of SAR: Based on SAR findings, medicinal chemists can synthesize new series of compounds. For example, the knowledge that electron-withdrawing groups on an aromatic ring can enhance activity has led to the synthesis of analogs with chloro or nitro substitutions. nih.govnih.gov The synthesis of 1-benzhydryl-4-(arylsulfonyl)piperazines typically involves a nucleophilic substitution reaction between 1-benzhydrylpiperazine and a desired arylsulfonyl chloride. nih.govresearchgate.netijpsr.com The 1-benzhydrylpiperazine intermediate itself is often prepared by reacting benzhydryl chloride with piperazine. ijpsr.com This synthetic accessibility allows for the creation of diverse libraries of analogs for further SAR exploration. The finding that the 2,4-dinitrophenylsulfonyl group confers potent antimycobacterial activity, while mono-nitro analogs are inactive, is a prime example of an SAR insight that can guide the design of future compounds by focusing on polysubstituted sulfonyl moieties with strong electron-withdrawing properties. nih.gov

Preclinical Pharmacological Evaluation of 1 Benzhydryl 4 M Tolylsulfonyl Piperazine in in Vivo Animal Models

Pharmacodynamic Assessment of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in Disease Models

The in vivo pharmacodynamic effects of a series of 1-benzhydryl-sulfonyl-piperazine derivatives, including the m-tolylsulfonyl variant, have been investigated, primarily focusing on anticancer and anti-angiogenic activities. nih.gov

Anticancer Activity in Xenograft Models (e.g., Ehrlich Ascites Tumor, Zebrafish MDA-MB-231 xenograft)

Ehrlich Ascites Tumor

The antitumor efficacy of 1-benzhydryl-sulfonyl-piperazine derivatives was evaluated in mice bearing Ehrlich Ascites Tumor (EAT). nih.gov In these in vivo studies, the compounds demonstrated a notable ability to inhibit the growth of EAT cells. nih.gov

Treatment with these derivatives led to a significant reduction in the number of viable tumor cells and a decrease in the volume of ascites fluid formed in the peritoneal cavity of the tumor-bearing mice. nih.gov Furthermore, the administration of these compounds resulted in an increased Median Survival Time (MST) for the treated animals compared to control groups. nih.gov The antitumor effect was quantified by the percentage increase in lifespan (%ILS), which showed a positive correlation with the treatment. nih.gov Among the series of compounds tested, some derivatives showed higher tumor-inhibitory effects than others, indicating that the nature of the substituent on the sulfonyl group influences the anticancer activity. nih.gov

| Parameter Evaluated | Observed Effect |

|---|---|

| Tumor Cell Growth | Inhibited |

| Ascites Fluid Formation | Reduced |

| Median Survival Time (MST) | Increased |

| Percent Increase in Lifespan (%ILS) | Increased |

Zebrafish MDA-MB-231 xenograft

A comprehensive review of scientific literature did not yield specific studies evaluating the anticancer activity of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in the zebrafish MDA-MB-231 xenograft model. While related 1-benzhydryl-piperazine compounds have been assessed in this system, data for the specific m-tolylsulfonyl derivative is not publicly available. mdpi.com

Anti-Angiogenic Effects

The ability of 1-benzhydryl-sulfonyl-piperazine derivatives to inhibit the formation of new blood vessels, a critical process for tumor growth, was assessed in vivo. nih.gov Two different models were used for this evaluation: the peritoneum of tumor-bearing mice and the chick chorioallantoic membrane (CAM) assay. nih.gov

In both models, the compounds effectively suppressed blood vessel formation. nih.gov The anti-angiogenic activity observed in the CAM assay, a standard model for studying blood vessel development, provides strong evidence for the potential of these compounds to interfere with tumor-induced neovascularization. nih.govnih.gov The inhibition of angiogenesis in the peritoneum of mice with Ehrlich Ascites Tumor further corroborates this finding in a tumor-specific context. nih.gov Certain derivatives within the studied series demonstrated superior anti-angiogenic effects, suggesting a structure-activity relationship. nih.gov

Antimicrobial Efficacy in Animal Models

While various 1-benzhydryl-piperazine sulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activities against several bacterial strains, specific studies detailing the in vivo antimicrobial efficacy of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in animal models were not identified in the searched literature. nih.gov

Pharmacokinetic Profiling of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in Preclinical Species

Detailed pharmacokinetic studies for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine are not extensively reported in the available scientific literature.

Absorption and Distribution Studies

Specific in vivo studies detailing the absorption and distribution profile of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in any preclinical species could not be identified through a comprehensive literature search.

Metabolism and Metabolite Identification

No specific studies on the in vivo metabolism and metabolite identification of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine were found. However, the core chemical structure, 1-benzhydrylpiperazine (B193184), is a known human metabolite of the drug Cinnarizine. nih.gov This suggests that metabolic pathways involving the piperazine (B1678402) and benzhydryl moieties are plausible, but specific transformations for the title compound have not been documented.

Computational and Bioinformatic Approaches in the Study of 1 Benzhydryl 4 M Tolylsulfonyl Piperazine

Molecular Dynamics Simulations of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine with Biological Targets

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of how a ligand, such as 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, interacts with its biological target, typically a protein or enzyme. This approach offers deeper insights than static molecular docking by revealing the stability of the ligand-protein complex, conformational changes induced upon binding, and the key atomic interactions that govern binding affinity.

While specific MD simulation studies on 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine are not extensively detailed in the public literature, the methodology has been widely applied to analogous compounds built on the 1-benzhydrylpiperazine (B193184) scaffold. For instance, in the development of novel cyclooxygenase-2 (COX-2) inhibitors, MD simulations have been used to evaluate the stability of the interactions between benzhydrylpiperazine-based ligands and the enzyme's active site. nih.govadelphi.edu These simulations can confirm whether the compound remains securely bound within the target's binding pocket over a simulated period, often on the nanosecond scale. nih.gov

Similarly, in the design of histone deacetylase (HDAC) inhibitors, MD simulations help elucidate the influence of different chemical linkers and surface recognition groups on the inhibitor's potency and selectivity. nih.gov For a compound like 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, MD simulations could be employed to:

Assess Binding Stability: Determine the root-mean-square deviation (RMSD) of the ligand and protein backbone to confirm a stable binding mode.

Analyze Key Interactions: Identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the compound to its target.

Evaluate Conformational Dynamics: Observe how the flexibility of the piperazine (B1678402) ring and the orientation of the benzhydryl and tolylsulfonyl groups adapt to the target's binding site.

These simulations are crucial for refining lead compounds, explaining structure-activity relationships, and guiding the design of next-generation derivatives with improved pharmacological profiles.

Virtual Screening and Ligand-Based Drug Design for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine Scaffolds

Virtual screening and ligand-based drug design are foundational computational strategies for identifying and optimizing novel drug candidates. These approaches leverage the structural information of known active molecules or the three-dimensional structure of a biological target to search large chemical databases for promising new compounds. The 1-benzhydrylpiperazine scaffold, a core component of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, has emerged as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov

In ligand-based virtual screening, a known active molecule is used as a template to find other compounds with similar shapes and electrostatic properties. nih.gov This method is particularly useful when the 3D structure of the target protein is unknown. Studies have utilized this approach to identify new potential COX-2 inhibitors based on the structures of known drugs like rofecoxib. nih.gov

Structure-based virtual screening, or molecular docking, involves fitting candidate molecules from a database into the binding site of a target protein. This technique has been instrumental in identifying the potential of the benzhydrylpiperazine moiety. For example, a structure-based drug design approach was used to screen over 59,000 piperazine-containing ligands from the ChEMBL database against the crystal structure of COX-2, which highlighted the benzhydrylpiperazine core as a favorable scaffold. nih.gov Similarly, this scaffold has been employed as a key "cap" group or surface recognition moiety in the rational design of potent and selective HDAC inhibitors. nih.govmdpi.com

These screening efforts have identified the 1-benzhydrylpiperazine scaffold as a versatile starting point for developing inhibitors for various targets, as summarized in the table below.

| Target Class | Screening/Design Method | Key Finding/Application | Reference |

|---|---|---|---|

| COX-2/5-LOX Inhibitors | Structure-Based Virtual Screening | Screening of ChEMBL database identified the benzhydrylpiperazine moiety as a key hit for dual-target inhibition. | nih.gov |

| HDAC Inhibitors | Fragment-Based & Rational Design | 1-Benzhydrylpiperazine was employed as a surface recognition "CAP" group to interact with the target protein surface, leading to potent inhibitors. | nih.govmdpi.com |

| Antimycobacterial Agents | Molecular Hybridization | The benzhydrylpiperazine core was integrated into hybrid molecules to enhance lipophilicity and anti-TB activity. | acs.orgresearchgate.net |

| Anticancer Agents (General) | Molecular Docking | Derivatives were docked into various kinase targets, such as CDK2 and Akt1, to explore potential mechanisms of anticancer activity. | bohrium.com |

ADMET Prediction and In Silico Profiling (Research-focused, excluding safety/toxicity outcomes)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET (Absorption, Distribution, Metabolism, and Excretion) profiling predicts how a drug is processed by the body. In silico ADMET prediction tools use computational models to estimate these properties based on a molecule's chemical structure, offering a rapid and cost-effective way to filter out compounds with poor drug-like characteristics early in the discovery process. nih.govmdpi.com

For a research compound like 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, in silico profiling would focus on parameters that influence its potential efficacy and suitability for further experimental studies. These research-focused predictions, which exclude definitive safety or toxicity assessments, include physicochemical properties, absorption, and metabolism. researchgate.netafjbs.com Commonly used web servers and software like SwissADME and pkCSM can generate these profiles. mdpi.com

Key research-focused parameters that are typically predicted for a scaffold like 1-benzhydrylpiperazine include:

Physicochemical Properties: Molecular weight, lipophilicity (LogP), and polar surface area (PSA) are calculated to assess general drug-likeness according to frameworks like Lipinski's Rule of Five.

Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability estimate how well the compound might be absorbed after oral administration. mdpi.com

Distribution: Parameters such as blood-brain barrier (BBB) permeability and plasma protein binding are estimated to understand where the compound might travel within the body.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. This is crucial for understanding the compound's metabolic stability and potential for drug-drug interactions. researchgate.net

The following table presents a hypothetical but representative in silico ADMET profile for a compound based on the 1-Benzhydryl-4-(arylsulfonyl)piperazine scaffold, based on parameters commonly assessed in computational studies.

| ADMET Parameter | Predicted Property | Research Implication |

|---|---|---|

| Lipophilicity (Consensus LogP) | High | Suggests good membrane permeability and absorption, but may also indicate lower solubility. |

| Human Intestinal Absorption (HIA) | High | Indicates a high probability of being absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Supports the potential for good intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Suggests the compound may be able to enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | The compound may be subject to efflux from cells, potentially affecting its distribution and efficacy. |

| CYP2D6 Inhibitor | Predicted to be an inhibitor | Indicates a potential for drug-drug interactions with other medications metabolized by this enzyme. |

| CYP3A4 Inhibitor | Predicted to be an inhibitor | Suggests a potential for interactions with a wide range of other drugs. |

Bioinformatic Analysis of Pathway Perturbations by 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

Once a compound's direct molecular targets are identified, bioinformatic analysis is used to understand the broader biological consequences of modulating those targets. This involves analyzing how the compound's activity perturbs complex signaling pathways, gene expression networks, and cellular processes. While direct bioinformatic studies on 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine are not available, the known targets of its structural analogs—COX-2 and HDACs—allow for an informed discussion of the pathways likely to be affected.

Perturbation of COX-2-Mediated Pathways: Derivatives of the 1-benzhydrylpiperazine scaffold have shown potent inhibitory activity against COX-2. nih.gov COX-2 is a key enzyme in the arachidonic acid metabolism pathway, responsible for the synthesis of prostaglandins (B1171923), which are critical mediators of inflammation, pain, and fever. nih.gov Bioinformatic analysis of gene expression data from cells or tissues treated with COX-2 inhibitors typically reveals significant perturbations in:

Inflammatory Signaling Pathways: Downregulation of genes involved in the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Cell Proliferation and Angiogenesis: Inhibition of COX-2 can affect pathways related to cell growth and the formation of new blood vessels, which is relevant in cancer research. researchgate.netnih.gov

Apoptosis Pathways: Modulation of genes that regulate programmed cell death, contributing to the anticancer effects of some COX-2 inhibitors.

Perturbation of HDAC-Mediated Pathways: The 1-benzhydrylpiperazine scaffold has also been successfully incorporated into HDAC inhibitors. nih.gov HDACs are enzymes that remove acetyl groups from histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression. Bioinformatic analysis, such as microarray or RNA-seq analysis of cells treated with HDAC inhibitors, has revealed widespread changes in the transcriptome. Key pathways affected include:

Cell Cycle Regulation: Upregulation of cell cycle inhibitors like p21, leading to cell cycle arrest at the G1/S or G2/M phase. creative-diagnostics.comnih.gov

Apoptosis: Induction of both intrinsic and extrinsic apoptosis pathways through the altered expression of genes from the Bcl-2 and TRAIL families. nih.govmdpi.com

Gene Transcription and Chromatin Remodeling: Global changes in gene expression due to the accumulation of acetylated histones, leading to a more open chromatin structure and the activation of tumor suppressor genes. nih.gov

Oncogenic Signaling: Downregulation of key cancer-driving pathways such as Hedgehog, Notch, and Wnt signaling. mdpi.comnih.gov

By targeting these central enzymes, compounds based on the 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine scaffold have the potential to exert significant and diverse effects on cellular function, which can be systematically mapped and analyzed using bioinformatic tools.

Potential Therapeutic Implications and Future Research Directions for 1 Benzhydryl 4 M Tolylsulfonyl Piperazine

Hypothesized Therapeutic Areas Based on Mechanistic and Preclinical Findings

The therapeutic potential of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine can be inferred from extensive research on analogous compounds where the core 1-benzhydryl-piperazine structure is linked to various sulfonyl and other chemical groups. These studies have revealed a broad spectrum of biological activities, suggesting that the title compound is a promising candidate for investigation in several therapeutic fields.

Oncological Research Prospects

The 1-benzhydrylpiperazine (B193184) scaffold is a component of various compounds investigated for anticancer activity. Research into a series of 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated their ability to inhibit the proliferation of human breast cancer cells (MDA-MB-231). researchgate.net In these studies, the nature of the substituent on the sulfonyl group significantly influenced the inhibitory activity. For instance, a derivative featuring a 4-tert-butyl-benzenesulfonyl group showed significant inhibition. researchgate.net This highlights the potential for the m-tolyl group in the title compound to confer potent anticancer properties.

Further studies have shown that 1-benzhydrylpiperazine derivatives can act as histone deacetylase (HDAC) inhibitors, a major strategy in cancer therapy. mdpi.comnih.gov Some of these novel HDAC inhibitors have demonstrated potent anti-tumor, anti-metastatic, and anti-angiogenic effects in both in vitro breast cancer cell lines (MDA-MB-231 and MCF-7) and in vivo xenograft models. mdpi.comnih.gov The benzhydrylpiperazine moiety serves as a surface recognition group, crucial for the inhibitor's interaction with the target enzyme. mdpi.com The modular nature of these compounds allows for structural modifications to improve potency and selectivity, suggesting that 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine could be a valuable subject for development as an HDAC inhibitor. mdpi.com

Additionally, related compounds have been shown to induce apoptosis and block the cell cycle in cancer cells, indicating multiple potential mechanisms of action. ijpsr.com The cytotoxic effects of arylpiperazine derivatives have been noted against various cancer cell lines, with the piperazine (B1678402) nitrogen atoms and the substituted aryl group being critical for binding and activity. mdpi.com

| Compound Class | Cancer Model | Observed Effect | Reference |

| 1-Benzhydryl-sulfonyl-piperazine derivatives | MDA-MB-231 Human Breast Cancer Cells | Inhibition of cell proliferation | researchgate.net |

| 1-Benzhydrylpiperazine-based HDAC inhibitors | MDA-MB-231 & MCF-7 Breast Cancer Cells | Cytotoxicity, Anti-migratory, Anti-invasive activity | mdpi.comnih.gov |

| 1-Benzhydrylpiperazine-based HDAC inhibitors | Zebrafish MDA-MB-231 xenograft model | Potent anti-tumor, anti-metastatic, and anti-angiogenic effects | mdpi.comnih.gov |

| Benzhydryl piperazine-1,2,3-triazoline hybrids | HL-60, Z138, DND-41 Human Cancer Cells | Potent anticancer activity (IC50 values: 16.80-19.20 µM) | researchgate.net |

Antimicrobial Research Prospects

Derivatives of 1-benzhydryl-piperazine have demonstrated significant potential as antimicrobial agents. A series of novel substituted 1-benzhydryl-piperazine sulfonamides and benzamides were synthesized and evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net Several of these compounds, particularly those with electron-withdrawing groups on the aromatic rings, showed potent antimicrobial activities, in some cases comparable or superior to the standard drug streptomycin. researchgate.net

Structure-activity relationship (SAR) studies have revealed that substitutions on both the benzhydryl and sulfonamide rings influence antibacterial efficacy. nih.govresearchgate.net This suggests that the specific substitution pattern of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine could be optimized for potent antimicrobial effects. The research extends to antituberculosis activity, where benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have shown excellent efficacy against Mycobacterium tuberculosis H37Rv with low cytotoxicity. nih.govacs.org The 2,4-dinitrobenzenesulfonamide (B1250028) group, in particular, emerged as a promising scaffold for anti-TB drug design. nih.govacs.org

The broad-spectrum potential is further supported by studies showing activity against plant pathogens, indicating that the chemical scaffold has versatile applications in antimicrobial research. nih.govresearchgate.net

| Compound Class | Microorganism | Observed Effect | Reference |

| 1-Benzhydryl-piperazine sulfonamides | S. aureus, B. cereus, E. coli, P. aeruginosa | Potent antimicrobial activity | researchgate.net |

| Benzhydrylpiperazine-nitrobenzenesulfonamide hybrids | Mycobacterium tuberculosis H37Rv | Excellent antituberculosis activity (MIC: 0.78 to >25 µg/mL) | nih.govacs.org |

| 1-Benzhydryl-sulfonyl-piperidine derivatives | X. axonopodis, R. solanacearum, A. solani, F. solani | Significant antimicrobial activity against plant pathogens | nih.govresearchgate.net |

| Novel Piperazine Derivatives | S. flexineri, S. aureus, MRSA | Potent bactericidal activity (MIC for RL-308 against S. flexineri: 2µg) | ijcmas.com |

Other Potential Research Avenues (e.g., anti-inflammatory, antidiabetic, antidepressant, anthelmintic)

The versatility of the 1-benzhydrylpiperazine scaffold extends to several other promising therapeutic areas.

Anti-inflammatory: Research has identified benzhydrylpiperazine derivatives as potent anti-inflammatory agents. researchgate.net Certain derivatives function as dual COX-2/5-LOX inhibitors, an advanced strategy for developing safer and more effective anti-inflammatory drugs. nih.gov In preclinical models, these compounds have been shown to markedly reduce paw edema by inhibiting the release of prostaglandins (B1171923) and pro-inflammatory cytokines such as PGE2, IL-6, and TNF-α. nih.govnih.gov

Antidiabetic: Studies on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have demonstrated their potential in managing diabetes. researchgate.net In streptozotocin-induced diabetic rat models, specific sulfonamide derivatives showed enhanced antidiabetic activity, effectively lowering blood glucose levels. researchgate.net The mechanism for some piperazine sulphonamide derivatives involves the inhibition of dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes therapy. pensoft.netresearchgate.net

Antidepressant: The piperazine moiety is a key substructure in many antidepressant drugs due to its favorable CNS pharmacokinetic profile and its role in binding to serotonergic system targets. mdpi.com Arylpiperazine derivatives are known to target various serotonin (B10506) (5-HT) receptors, such as 5-HT1A and 5-HT7, which are implicated in the pathophysiology of depression.

Anthelmintic: The piperazine framework has long been associated with anthelmintic activity. ijpsr.com Studies on various 1-benzhydryl piperazine derivatives have confirmed their potential in this area, providing a basis for investigating the title compound against helminth infections. ijpsr.com

| Therapeutic Area | Mechanism/Model | Observed Effect | Reference |

| Anti-inflammatory | Carrageenan-induced rat paw edema | Up to 60.8% inhibition of edema | researchgate.net |

| Anti-inflammatory | Dual COX-2/5-LOX inhibition | Significant inhibition of PGE2, IL-6, and TNF-α | nih.gov |

| Antidiabetic | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels | researchgate.net |

| Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibition | Inhibition of DPP-4 enzyme, potential for T2DM treatment | pensoft.netresearchgate.net |

| Anthelmintic | In-vitro models | Evaluation of anthelmintic activity | ijpsr.com |

Identification of Biomarkers for Efficacy Monitoring of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in Research Models

For the effective preclinical and potential clinical development of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, the identification of reliable biomarkers for monitoring its efficacy is crucial. Based on the hypothesized mechanisms of action for related compounds, several potential biomarkers can be proposed:

Oncological Research: If the compound acts as an HDAC inhibitor, pharmacodynamic biomarkers could include the quantification of acetylated histones (e.g., H3, H4) or other acetylated proteins like α-tubulin in tumor cells or surrogate tissues. For monitoring anti-angiogenic effects, levels of vascular endothelial growth factor (VEGF) or microvessel density in tumor tissue could be assessed. If the compound is found to be a tumor pyruvate (B1213749) kinase M2 (PKM2) activator, changes in lactate (B86563) concentration and PKM2 tetramerization could serve as biomarkers. nih.gov

Anti-inflammatory Research: Efficacy could be monitored by measuring the levels of key pro-inflammatory cytokines and mediators that are modulated by related compounds. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as Prostaglandin E2 (PGE2) in plasma or inflamed tissues. nih.govmdpi.com

Antidiabetic Research: For derivatives acting as DPP-4 inhibitors, efficacy can be tracked by measuring plasma DPP-4 activity and levels of active glucagon-like peptide-1 (GLP-1). pensoft.net Standard metabolic parameters such as fasting blood glucose, glycated hemoglobin (HbA1c), and insulin (B600854) levels would also serve as essential efficacy biomarkers.

Unexplored Biological Activities and Novel Target Identification for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

Given the broad bioactivity of the benzhydrylpiperazine scaffold, there are numerous unexplored avenues for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine.

Neurological and Psychiatric Disorders: Beyond depression, the ability of piperazine derivatives to cross the blood-brain barrier and interact with CNS targets suggests potential applications in other neurological conditions. Exploring its activity on targets implicated in anxiety, psychosis, neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), and neuropathic pain could be a fruitful area of research.

Cardiovascular Diseases: Certain benzhydrylpiperazine derivatives, such as flunarizine, are known calcium channel blockers. nih.gov Investigating the potential of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine as a modulator of calcium, potassium, or sodium channels could uncover applications in cardiovascular conditions like hypertension or arrhythmias.

Antiviral Activity: The piperazine heterocycle is a key component in several antiviral drugs. Screening the title compound against a panel of viruses, particularly RNA viruses, could identify novel antiviral leads.

Novel Target Identification: A high-throughput screening approach could be employed to test 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine against large panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families. This unbiased approach could uncover entirely new mechanisms of action and therapeutic targets. For example, recent studies have identified sulfonamide derivatives as potent activators of tumor pyruvate kinase M2 (PKM2), a novel target in oncology, suggesting that this could be a potential, unexplored target for the title compound. nih.gov Furthermore, exploring C-H functionalization on the carbon atoms of the piperazine ring, rather than just substitution at the nitrogen atoms, represents a significant opportunity to create novel structural diversity and potentially discover new biological activities. mdpi.com

Synergistic Effects of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in Combination Therapies (Preclinical)

There is currently no available preclinical data from scientific literature detailing the synergistic effects of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine when used in combination with other therapeutic agents. Research into how this compound might interact with other drugs to enhance therapeutic outcomes has not been published.

Advanced Delivery Systems for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in Research Models

There is no published research on the development or application of advanced delivery systems, such as nanoparticles, liposomes, or other carrier systems, specifically for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine in research models. Investigations into optimizing the delivery and bioavailability of this compound are not documented in the current body of scientific literature.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where benzhydryl and m-tolylsulfonyl groups are introduced to the piperazine core. Structural validation employs elemental analysis (C, H, N composition) and spectral techniques (¹H/¹³C NMR, IR) to confirm bond formation and substituent orientation. X-ray crystallography (as in ) is critical for resolving conformational details, such as the chair conformation of the piperazine ring and antiperiplanar arrangements of substituents .

Q. What preliminary biological activities have been reported for this compound, and what assays are used for evaluation?

- Methodological Answer : Initial screens often assess local anesthetic activity via infiltration anesthesia models (e.g., measuring latency of pain response in rodents, as in ) and antiplatelet activity using platelet aggregation assays (e.g., ADP-induced aggregation). In vitro cytotoxicity is evaluated using cell viability assays (e.g., MTT), with modifications like beta-cyclodextran inclusion to reduce toxicity ( ).

Q. How does the m-tolylsulfonyl group influence the compound’s physicochemical properties?

- Methodological Answer : The sulfonyl group enhances hydrophilicity and hydrogen-bonding capacity , improving solubility for in vitro assays. Its electron-withdrawing nature alters piperazine ring basicity, affecting receptor binding kinetics. Computational tools (e.g., DFT calculations) can predict electronic effects, while experimental data from crystallography ( ) confirm steric interactions and bond angle deviations (e.g., O–S–O angles ~119.9°).

Advanced Research Questions

Q. How can structural modifications resolve contradictions between reduced toxicity and diminished biological activity in piperazine derivatives?

- Methodological Answer : Beta-cyclodextran inclusion ( ) reduces toxicity by shielding reactive groups but may sterically hinder target interactions. Strategies include site-specific conjugation (e.g., PEGylation) or prodrug approaches to balance solubility and activity. Comparative crystallographic studies ( ) can identify substituent orientations that preserve affinity (e.g., equatorial positioning of sulfonyl groups).

Q. What experimental and computational methods elucidate this compound’s interaction with serotonin receptors (e.g., 5-HT1A)?

- Methodological Answer : Radioligand binding assays (e.g., competitive displacement of [³H]-8-OH-DPAT) quantify affinity for 5-HT1A. Molecular docking simulations (using crystal structure data from ) model the arylpiperazine’s coplanar/perpendicular conformation relative to the receptor’s transmembrane domain. Pharmacophore mapping ( ) identifies critical interactions, such as hydrogen bonding with Ser159 or Van der Waals contacts with hydrophobic pockets.

Q. What role does the piperazine ring’s chair conformation play in receptor binding and metabolic stability?

- Methodological Answer : The chair conformation (confirmed via Cremer-Pople puckering parameters in ) minimizes steric strain, enabling optimal alignment with receptor binding sites. Metabolic stability is assessed via liver microsome assays (CYP450 metabolism), where equatorial substituents (e.g., sulfonyl groups) resist oxidation. Conformational rigidity can also reduce off-target effects, as seen in antipsychotic derivatives ( ).

Q. How do crystallographic data inform the design of analogs with enhanced carbonic anhydrase inhibition?

- Methodological Answer : X-ray structures ( ) reveal key interactions between the sulfonamide group and zinc ions in carbonic anhydrase’s active site. Modifying the m-tolyl group’s substituents (e.g., introducing electron-withdrawing groups) can enhance Zn²⁺ coordination. Kinetic assays (e.g., stopped-flow spectrophotometry) measure inhibition constants (Kᵢ), while Hirshfeld surface analysis ( ) evaluates non-covalent interactions critical for binding.

Data Contradiction & Optimization

Q. How to address discrepancies in reported antiplatelet activity across studies?

- Methodological Answer : Variability may arise from assay conditions (e.g., agonist concentration, platelet source). Standardize protocols using washed human platelets and multiple agonists (ADP, collagen). Cross-validate findings with flow cytometry (PAC-1 binding for activated integrin αIIbβ3) and compare with structurally similar derivatives ( ). Meta-analysis of torsion angles ( ) can correlate substituent geometry with activity trends.

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

- Methodological Answer : Improve blood-brain barrier penetration via logP optimization (introducing lipophilic groups) or carrier-mediated transport (e.g., prodrugs targeting LAT1 transporters). In vivo pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) and PET imaging with radiolabeled analogs (e.g., ¹⁸F) validate distribution. Structural analogs with benzhydryl groups () show enhanced CNS uptake due to increased membrane permeability.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.